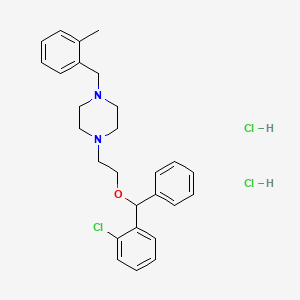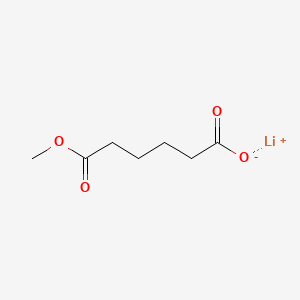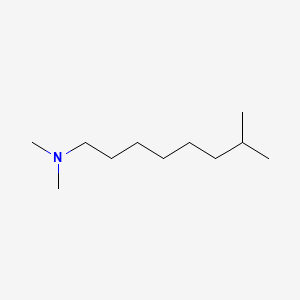
1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, a chloro-methylphenyl group, and a pyrrolidinylacetamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Chlorination: The chloro-methylphenyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrrolidinylacetamide Formation: The pyrrolidinylacetamide moiety is synthesized through the reaction of pyrrolidine with an acylating agent, such as acetic anhydride, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDE
- N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE
Uniqueness
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE, highlighting its synthesis, reactions, applications, and uniqueness
Eigenschaften
CAS-Nummer |
78110-10-8 |
|---|---|
Molekularformel |
C15H20Cl2N2O2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
N-acetyl-N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-11-6-5-7-13(16)15(11)18(12(2)19)14(20)10-17-8-3-4-9-17;/h5-7H,3-4,8-10H2,1-2H3;1H |
InChI-Schlüssel |
YHDNJSYBWMPUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)N(C(=O)C)C(=O)CN2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
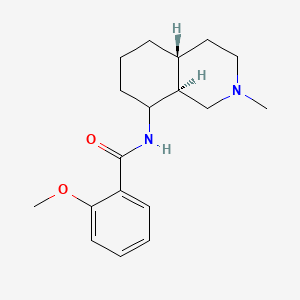
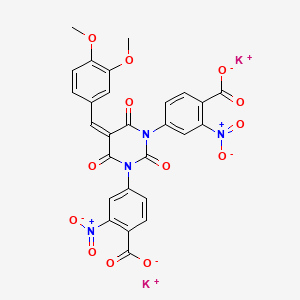
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)



